N-(6-{4-[({4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)amino]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide
説明
Novel mediator of proliferation of primary retinal pigment epithelial cells
WS3 is a non-specific proliferative molecule that modulates the activity of Erb3 binding protein-1 and the IκB kinase pathway.
科学的研究の応用
Hepatic Metabolism and Cancer Treatment
N-(6-{4-[({4-[(4-Methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)amino]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide, known as MK-0457, is an Aurora kinase inhibitor being developed for cancer treatment. It undergoes hepatic metabolism, primarily involving N-oxidation and N-demethylation, through enzymes like CYP3A4 and flavin-containing monooxygenases (FMOs). The metabolism process shows some variation across species, including humans, monkeys, dogs, and rats (Ballard, Prueksaritanont, & Tang, 2007).
Wound Healing Potential
This compound has been explored for its potential in wound healing and tissue repair. A study involving virtual screening and molecular dynamics simulations evaluated its binding efficiency with STAT3 protein, a major pathway in cell proliferation and tissue repair. It showed promising results compared to other conventional wound healers, indicating its potential role in wound and tissue injuries (Kumar, Chaaudhary, Paul, & Verma, 2022).
Anti-5-Lipoxygenase Activity
Research into novel pyrazolopyrimidines derivatives, including this compound, has shown potential as anticancer and anti-5-lipoxygenase agents. These compounds, synthesized via various chemical reactions, have been screened for their cytotoxic and enzyme inhibition activities, providing insights into their potential therapeutic applications (Rahmouni et al., 2016).
Imaging and Diagnostic Applications
The compound's derivatives have been synthesized for use in PET imaging, particularly for imaging the IRAK4 enzyme in neuroinflammation scenarios. This application is significant for diagnosing and studying various neuroinflammatory conditions (Wang et al., 2018).
Drug Development for Histamine H4 Receptor
2-Aminopyrimidine-containing histamine H4 receptor ligands have been developed using this compound's structure. Optimizing its properties led to compounds with potential as anti-inflammatory and antinociceptive agents, suggesting its utility in developing new medications targeting the histamine H4 receptor (Altenbach et al., 2008).
NF-kappaB and AP-1 Gene Expression Inhibition
Studies have explored the structure-activity relationship of this compound's derivatives as inhibitors of NF-kappaB and AP-1 gene expression. These findings are crucial for developing drugs with improved bioavailability and potential therapeutic applications in diseases involving these transcription factors (Palanki et al., 2000).
Leukocyte Elastase Inhibition
The compound has been synthesized in the context of developing inhibitors for human leukocyte elastase, a potential treatment for various inflammatory diseases. This synthesis involves chiral methods and enzyme resolution, contributing to the development of potent elastase inhibitors (Cvetovich et al., 1996).
VEGFR3 Inhibition for Breast Cancer Treatment
Derivatives of this compound have been identified as selective inhibitors of vascular endothelial growth factor receptor 3 (VEGFR3), showing potential as therapeutic agents for metastatic breast cancer. These derivatives significantly inhibit cancer cell proliferation and migration by targeting the VEGFR3 pathway (Li et al., 2021).
Pharmacokinetics in Glucokinase Activation
The compound's role in the pharmacokinetics of the partial glucokinase activator PF-04937319 was studied using humanized chimeric mice. This research is pivotal for understanding the drug's metabolism and disposition in humans, aiding in the development of more effective diabetes treatments (Kamimura et al., 2017).
Lipoxygenase Inhibition and Antitumor Activity
Studies on derivatives of this compound have demonstrated potential as inhibitors of 15-lipoxygenase, with applications in antitumor activities. These findings are significant for developing new cancer therapies (Asghari et al., 2016).
特性
IUPAC Name |
N-[6-[4-[[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyrimidin-4-yl]cyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F3N7O3/c1-37-10-12-38(13-11-37)16-19-4-5-21(14-23(19)28(29,30)31)35-27(40)34-20-6-8-22(9-7-20)41-25-15-24(32-17-33-25)36-26(39)18-2-3-18/h4-9,14-15,17-18H,2-3,10-13,16H2,1H3,(H2,34,35,40)(H,32,33,36,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKOYRNAERIVSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC=NC(=C4)NC(=O)C5CC5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30F3N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-{4-[({4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)amino]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。